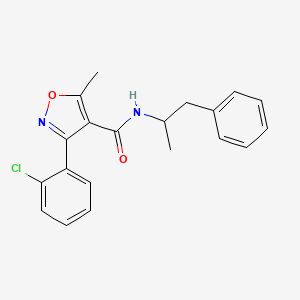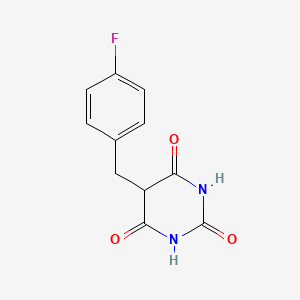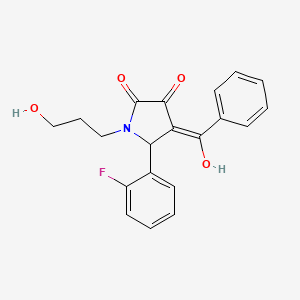
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide, also known as CLIM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific research studies. The purpose of
作用機序
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for therapeutic use. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide research. One area of interest is the development of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide's potential use in combination with other drugs for cancer treatment. Furthermore, the potential use of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide in the treatment of other diseases such as diabetes and cardiovascular disease should also be explored.
合成法
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 2-methylpropionyl chloride to form 3-(2-chlorophenyl)-2-methylpropionitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-chlorophenyl)-2-methyl-N-hydroxypropionamide. The final step involves the reaction of this intermediate with 2-phenylethylamine to form 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide.
科学的研究の応用
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the efficacy of chemotherapy drugs. 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-phenylpropan-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(12-15-8-4-3-5-9-15)22-20(24)18-14(2)25-23-19(18)16-10-6-7-11-17(16)21/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIZUDNIOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)



![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)

![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)